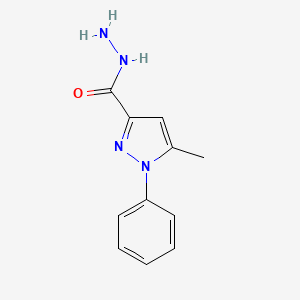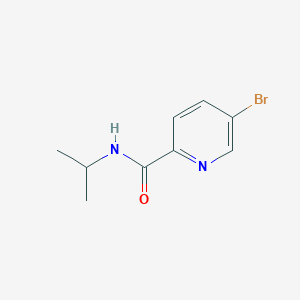
5-Methyl-1-phenylpyrazole-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound of interest, 5-Methyl-1-phenylpyrazole-3-carbohydrazide, is a derivative of pyrazole, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives have been extensively studied due to their diverse biological activities and potential pharmaceutical applications.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the condensation of hydrazides with various ketones or aldehydes. For instance, the condensation products of 5-methyl-3-phenyl-1H-indole-2-carbohydrazide with different ketones were prepared and characterized by various spectroscopic methods, demonstrating the versatility of hydrazide derivatives in forming new compounds . Similarly, the synthesis of 1-phenylor 1-methyl-5-benzamidopyrazole-4-carbohydrazide derivatives from oxazinone derivatives and hydrazine hydrate has been reported, although direct formation from carboxylic acid ethyl esters was unsuccessful .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be elucidated using spectroscopic techniques such as NMR, IR, and mass spectrometry, as well as single-crystal X-ray diffraction. For example, the structural analysis of N′-alkylidene/cycloalkylidene derivatives of 5-methyl-3-phenyl-1H-indole-2-carbohydrazide was carried out using these methods, confirming the structures through both experimental and theoretical calculations . The tautomerism of phenylpyrazoles has also been studied using NMR and X-ray crystallography, revealing the existence of tautomeric mixtures and providing insights into the solid-state structure .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including photochromic transformations and coordination with metal ions. The solid-state photochromic properties of a related compound, 1-phenyl-3-methyl-4-(3-chlorobenzal)-5-hydroxypyrazole 4-methylthiosemicarbazone, were investigated, showing the conversion of colorless enol-form isomers to yellow keto-form isomers upon irradiation . Additionally, the coordinating properties of pyrazole-derived carbohydrazides have been explored, with Ni(II) complexes being characterized in the solid state, indicating the potential of these compounds as ligands in coordination chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure and substituents. The effects of 5-methylpyrazole-3-carboxylic acid on adipose tissue were studied, showing inhibition of lipolysis and effects on glucose, fructose, and glycogen metabolism, which are indicative of the compound's biological activity . The photochromic behavior of pyrazole derivatives in the solid state, as well as their ability to form complexes with metal ions, further demonstrate the diverse chemical properties of these compounds .
Scientific Research Applications
Synthesis and Characterization
- Synthesis of Derivatives : Daidone et al. (2003) discussed the preparation of 1-phenylor 1-methyl-5-benzamidopyrazole-4-carbohydrazide derivatives from related pyrazole compounds, highlighting the chemical versatility of this class of compounds (Daidone et al., 2003).
- Novel Halopyrazole Derivatives : Siddiqui et al. (2013) synthesized novel halopyrazole derivatives, including structures related to 5-Methyl-1-phenylpyrazole-3-carbohydrazide, emphasizing the potential for diverse applications in pharmaceuticals (Siddiqui et al., 2013).
Photophysical and Photochemical Properties
- Phototransposition Chemistry : Research by Pavlik et al. (1993) on photophysical and photochemical properties of 1-phenylpyrazole and its methyl-substituted derivatives, including 5-methyl-1-phenylpyrazole, provides insights into their potential applications in photochemistry (Pavlik et al., 1993).
Antimicrobial and Anticancer Properties
- Antimicrobial Evaluation : The synthesis and characterization of compounds related to 5-Methyl-1-phenylpyrazole-3-carbohydrazide have been explored for their antimicrobial properties, indicating potential applications in combating bacterial and fungal infections (Sobhi M. Gomha et al., 2014).
- Anticancer Agents : A study by Sobhi M. Gomha et al. (2014) on novel thiadiazoles and thiazoles incorporating pyrazole moiety demonstrated potential as anticancer agents, suggesting the relevance of pyrazole derivatives in cancer research (Sobhi M. Gomha et al., 2014).
Corrosion Inhibition
- Bipyrazolic Compounds as Corrosion Inhibitors : Chetouani et al. (2005) investigated the inhibitory effect of bipyrazole compounds, closely related to 5-Methyl-1-phenylpyrazole-3-carbohydrazide, on the corrosion of pure iron in acidic media, indicating their potential in corrosion inhibition applications (Chetouani et al., 2005).
Analgesic Properties
- Analgesic Profile of Pyrazole Derivatives : Research by Leite et al. (1999) on arylidene 3-phenyl-1,2,4-oxadiazole-5-carbohydrazide, a derivative of pyrazole, demonstrated significant analgesic properties, suggesting possible medical applications for pain management (Leite et al., 1999).
properties
IUPAC Name |
5-methyl-1-phenylpyrazole-3-carbohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c1-8-7-10(11(16)13-12)14-15(8)9-5-3-2-4-6-9/h2-7H,12H2,1H3,(H,13,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWSIRESKPCHWMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC=C2)C(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-1-phenylpyrazole-3-carbohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 3-Chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328568.png)
![Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328570.png)

![Ethyl 3,5-Dichloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328574.png)
![Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328575.png)






